molecular formula C9H11NO2S B114236 Methyl 3-amino-4-(methylthio)benzoate CAS No. 141238-13-3

Methyl 3-amino-4-(methylthio)benzoate

Cat. No. B114236
M. Wt: 197.26 g/mol
InChI Key: GOCQPCDODCQSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(methylthio)benzoate, also known as MAMTB, is a chemical compound that belongs to the class of thioesters. It is a colorless liquid with a molecular weight of 225.3 g/mol. MAMTB has been widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Methyl 3-amino-4-(methylthio)benzoate is not well understood. However, studies have shown that it may act as a thiol-reactive agent, which can modify the function of proteins containing thiol groups. Methyl 3-amino-4-(methylthio)benzoate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

Methyl 3-amino-4-(methylthio)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Methyl 3-amino-4-(methylthio)benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 3-amino-4-(methylthio)benzoate has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase.

Advantages And Limitations For Lab Experiments

Methyl 3-amino-4-(methylthio)benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. Methyl 3-amino-4-(methylthio)benzoate is also stable under normal laboratory conditions. However, Methyl 3-amino-4-(methylthio)benzoate has some limitations for lab experiments. It is highly toxic and requires caution when handling. In addition, Methyl 3-amino-4-(methylthio)benzoate has limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of Methyl 3-amino-4-(methylthio)benzoate. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its potential as a probe for the detection of metal ions in biological systems. In addition, further studies are needed to understand the mechanism of action of Methyl 3-amino-4-(methylthio)benzoate and its effects on various biological systems.
Conclusion:
In conclusion, Methyl 3-amino-4-(methylthio)benzoate is a unique compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 3-amino-4-(methylthio)benzoate and its applications in various fields of scientific research.

Scientific Research Applications

Methyl 3-amino-4-(methylthio)benzoate has been widely used in scientific research for its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds. Methyl 3-amino-4-(methylthio)benzoate has also been used as a reagent in the synthesis of fluorescent probes for the detection of metal ions. In addition, Methyl 3-amino-4-(methylthio)benzoate has been used as a starting material for the synthesis of compounds with potential anti-cancer and anti-inflammatory activities.

properties

CAS RN

141238-13-3

Product Name

Methyl 3-amino-4-(methylthio)benzoate

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 3-amino-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,10H2,1-2H3

InChI Key

GOCQPCDODCQSPQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)SC)N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC)N

synonyms

Benzoic acid, 3-amino-4-(methylthio)-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of methyl 4-methylthio-3-nitrobenzoate (6.82 g) in methanol (350 mL) is hydrogenated using a 5% w/w palladium on charcoal catalyst (0.8 g) at room temperature for 48 hours. After filtration the solution is concentrated, to give methyl 3-amino-4-(methylthio)benzoate (3.5 g), in the form of a pale yellow solid m.p. 63°-65° C.
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Three

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